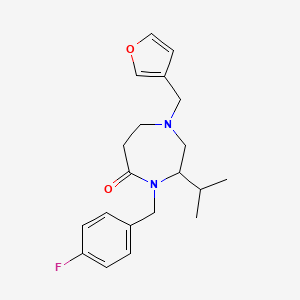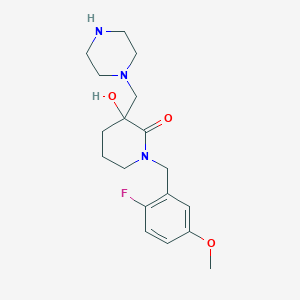![molecular formula C16H22N2O5S2 B5304905 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304905.png)
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, also known as TCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TCP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the regulation of the endocannabinoid system.
Mecanismo De Acción
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid increases the levels of endocannabinoids, which can then activate cannabinoid receptors in the body. This activation of cannabinoid receptors can lead to a variety of physiological effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been found to increase levels of endocannabinoids in the body, which can lead to pain relief, reduced inflammation, and improved mood. In addition, 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been found to have neuroprotective effects, protecting neurons from damage and death. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. In addition, it has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, there are also limitations to using 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid in lab experiments. It has poor solubility in water, making it difficult to administer in vivo. In addition, its potency as an inhibitor of FAAH can lead to off-target effects, making it important to use appropriate controls in experiments.
Direcciones Futuras
There are several future directions for research on 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid. One area of interest is the development of more soluble analogs of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid that can be administered more easily in vivo. In addition, further studies are needed to fully understand the potential therapeutic applications of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, including its effects on pain, inflammation, and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, including its effects on other enzymes and signaling pathways in the body.
Métodos De Síntesis
The synthesis of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid involves the reaction of 1-(2-thienylsulfonyl)piperazine with cyclohexanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through various methods, including column chromatography and recrystallization. The yield of 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid can range from 30-70%, depending on the specific synthesis conditions used.
Aplicaciones Científicas De Investigación
2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that play a role in regulating pain, mood, and appetite. In addition, 2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c19-15(12-4-1-2-5-13(12)16(20)21)17-7-9-18(10-8-17)25(22,23)14-6-3-11-24-14/h3,6,11-13H,1-2,4-5,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFAEBMOQRUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-(2-quinoxalinylmethyl)acetamide](/img/structure/B5304822.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5304835.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5304840.png)

![ethyl 2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304856.png)

![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5304880.png)
![ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5304890.png)
![1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5304895.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5304910.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5304916.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5304922.png)
![N-(5-bromo-2-pyridinyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5304929.png)